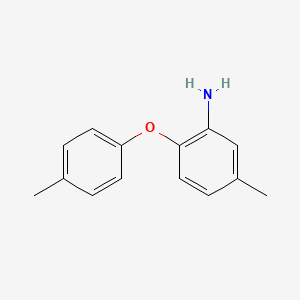

5-Methyl-2-(4-methylphenoxy)aniline

Descripción

Contextualizing 5-Methyl-2-(4-methylphenoxy)aniline within Modern Aromatic Amine Chemistry

This compound is a specific substituted phenoxyaniline (B8288346) that embodies the structural characteristics of this class of compounds. Aromatic amines are fundamental components in organic chemistry, known for their role as building blocks in the synthesis of dyes, polymers, and pharmaceuticals. echemi.com The basicity and nucleophilicity of aromatic amines are key to their reactivity and are influenced by the substituents on the aromatic ring. numberanalytics.com

The compound this compound, with its methyl and methylphenoxy substituents, is an example of a nuanced aromatic amine. The methyl groups are electron-donating, which can influence the electronic properties of the aniline (B41778) ring system. numberanalytics.com The phenoxy group, an ether linkage, adds another layer of chemical functionality. The study of such substituted anilines is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired properties.

The synthesis of aromatic amines has evolved, with modern methods focusing on greener and more efficient processes. The reduction of nitroaromatic compounds is a common and powerful method for producing aromatic amines. acs.org Additionally, direct oxidation of aromatic amines can be used to form other important compounds like aromatic azo compounds. nih.gov

Evolution of Research on Phenoxyaniline Scaffolds and their Significance

Research into phenoxyaniline scaffolds has expanded from their initial use as intermediates to their application in more complex systems. The phenoxy group is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov This has led to the exploration of phenoxyaniline derivatives in various therapeutic areas.

The development of synthetic methodologies has been a driving force in the evolution of research on these scaffolds. For instance, palladium-catalyzed reactions have been developed for the synthesis of complex tetrasubstituted alkenes with helical chirality, starting from substrates related to phenoxyanilines. lookchem.com The ability to create diverse libraries of phenoxyaniline derivatives has allowed researchers to investigate their potential in a systematic way.

Overview of Key Research Domains Pertaining to the Chemical Compound

The research pertaining to this compound and related structures spans several key domains:

Medicinal Chemistry : The structural similarity of phenoxyanilines to known bioactive molecules makes them attractive candidates for drug discovery. ontosight.ai Research has shown that related aniline derivatives can exhibit significant cytotoxicity against cancer cell lines. The phenoxy moiety is known to interact with biological targets, and its presence in a molecule can be crucial for its therapeutic effect. nih.gov

Materials Science : Aromatic amines are precursors to high-performance polymers. echemi.com The thermal stability and mechanical strength of polymers can be enhanced by incorporating structures like this compound into the polymer backbone. The phenoxy group can contribute to improved solubility and processing characteristics of the resulting materials.

Organic Synthesis : this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups—the amine, the ether linkage, and the aromatic rings—can be selectively modified to create a variety of derivatives.

Chemical Profile of this compound

| Property | Value |

| CAS Number | 767222-91-3 chemicalbook.com |

| Molecular Formula | C14H15NO chemicalbook.com |

| Molecular Weight | 213.27 g/mol chemicalbook.com |

| Boiling Point | 196-198 °C (at 13 Torr) chemicalbook.com |

Synthesis of this compound

One common laboratory synthesis of this compound involves the reduction of a nitroaromatic precursor. Specifically, 4-methyl-1-(4-methylphenoxy)-2-nitrobenzene can be reduced to the corresponding aniline. This transformation is typically achieved using a reducing agent such as zinc powder in the presence of an acid like acetic acid and hydrogen chloride. The reaction is generally carried out in a solvent like ethyl acetate (B1210297) at a controlled temperature.

Another synthetic approach is the coupling of 4-methylphenol with 2-chloro-5-methylaniline. This reaction is usually performed in the presence of a base, such as potassium carbonate, and heated under reflux conditions to facilitate the formation of the ether linkage.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-2-(4-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-3-6-12(7-4-10)16-14-8-5-11(2)9-13(14)15/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTNFYVTKDOHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methyl 2 4 Methylphenoxy Aniline and Its Analogues

Strategic Retrosynthetic Analysis of the Phenoxyaniline (B8288346) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. libretexts.org The key disconnections for the 5-Methyl-2-(4-methylphenoxy)aniline core involve the C-O (ether) and C-N (amine) bonds.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: C-O bond disconnection first. This approach involves the formation of the diaryl ether bond as a key step. The target molecule can be disconnected at the ether linkage to yield 2-amino-4-methylphenol and a suitable arylating agent for the 4-methylphenyl group, such as 4-bromotoluene or 4-iodotoluene. Alternatively, disconnection can lead to 2-halo-5-methylaniline and p-cresol.

Pathway B: C-N bond disconnection first. This strategy prioritizes the formation of the C-N bond. The initial disconnection would involve the amino group, suggesting a precursor such as a nitro-substituted phenoxyarene. For instance, 2-(4-methylphenoxy)-5-methylnitrobenzene could be a key intermediate, which can then be reduced to the target aniline (B41778). This intermediate itself can be formed through a nucleophilic aromatic substitution or a cross-coupling reaction.

A schematic representation of these retrosynthetic approaches is presented below:

Figure 1: Retrosynthetic Analysis of this compound

This interactive table is for illustrative purposes and based on general retrosynthetic principles.

Interactive Data Table: Retrosynthetic Strategies| Disconnection Strategy | Key Bond Formed Last | Precursor 1 | Precursor 2 |

|---|---|---|---|

| Pathway A | C-O (Ether) | 2-Amino-4-methylphenol | 4-Halotoluene |

| Pathway A | C-O (Ether) | 2-Halo-5-methylaniline | p-Cresol |

Contemporary Coupling Reactions in C-O and C-N Bond Formation

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-O and C-N bonds with high efficiency and selectivity.

While the Suzuki-Miyaura reaction is primarily known for C-C bond formation, its principles have been adapted for C-N and C-O bond formation, more commonly known as the Buchwald-Hartwig amination and ether synthesis. wikipedia.orgorganic-synthesis.com These reactions are powerful tools for constructing the phenoxyaniline core.

The Buchwald-Hartwig amination allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. libretexts.orgwikipedia.org For the synthesis of this compound, this could involve the reaction of 2-bromo-5-methylanisole with an ammonia equivalent or a protected amine, followed by etherification, or the coupling of a pre-formed phenoxyaryl halide with an amine. The choice of bulky, electron-rich phosphine ligands is crucial for the success of these transformations. youtube.com

Similarly, the palladium-catalyzed C-O coupling, or Buchwald-Hartwig ether synthesis, can be employed to form the diaryl ether linkage. This would typically involve the reaction of an aryl halide with an alcohol or phenol (B47542).

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Component | Example Reagents/Conditions | Role |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst source |

| Ligand | XPhos, SPhos, BrettPhos | Stabilizes and activates the catalyst |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes the reaction |

| Solvent | Toluene (B28343), Dioxane | Reaction medium |

| Reactants | Aryl halide/triflate and Amine/Alcohol | Substrates for coupling |

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classical and still widely used method for the formation of C-O and C-N bonds. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the formation of C-N bonds. wikipedia.org

The Ullmann ether synthesis would involve the reaction of an aryl halide with a phenol in the presence of a copper catalyst, often at elevated temperatures. mdpi.com For the target molecule, this could mean reacting 2-halo-5-methylaniline with p-cresol or 2-amino-4-methylphenol with a 4-halotoluene in the presence of a copper catalyst. Modern protocols often utilize soluble copper sources and ligands to improve reaction efficiency and lower reaction temperatures.

The copper-catalyzed N-arylation of amines is also a viable strategy. While palladium catalysis is often preferred for its milder conditions, copper catalysis can be advantageous for certain substrates and is generally more economical.

Table 2: General Conditions for Copper-Mediated Cross-Coupling Reactions

| Component | Example Reagents/Conditions | Role |

| Copper Catalyst | CuI, Cu₂O, Cu powder | Catalyst source |

| Ligand | Phenanthroline, L-proline | Accelerates the reaction |

| Base | K₂CO₃, Cs₂CO₃ | Activates the nucleophile |

| Solvent | DMF, DMSO, NMP | High-boiling polar solvent |

| Reactants | Aryl halide and Amine/Phenol | Substrates for coupling |

Nucleophilic Aromatic Substitution Routes for Phenoxy-Aniline Synthesis

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for the synthesis of substituted aromatic compounds. chemistrysteps.com This approach is particularly effective when the aromatic ring is activated by electron-withdrawing groups.

For the synthesis of this compound, a plausible route involves the reaction of a suitably activated precursor. For example, 2-chloro-5-methylnitrobenzene could react with the sodium or potassium salt of p-cresol in a polar aprotic solvent. The nitro group, being strongly electron-withdrawing, facilitates the nucleophilic attack of the phenoxide. The resulting nitro-diaryl ether can then be reduced to the target aniline.

A patent for a similar compound, 2-isopropoxy-5-methyl-4-isonipecotic aniline, utilizes a substitution reaction on a nitrated precursor. google.com This supports the viability of an SNA approach followed by reduction for the synthesis of the target molecule.

Table 3: Key Parameters for Nucleophilic Aromatic Substitution

| Parameter | Description |

| Substrate | Aryl halide with electron-withdrawing groups (e.g., -NO₂) |

| Nucleophile | Phenoxide or alkoxide |

| Solvent | Polar aprotic (e.g., DMF, DMSO) |

| Temperature | Often elevated to facilitate the reaction |

Reductive Approaches for Amine and Ether Linkage Formation

Reductive methods are crucial for the final steps in many synthetic sequences leading to anilines and can also be employed in the formation of the amine functionality itself.

The most common reductive approach in this context is the reduction of a nitro group to an amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), or other chemical reducing agents like sodium dithionite. chemistrysteps.com This step is typically high-yielding and tolerant of many functional groups.

Reductive amination is another powerful method for forming C-N bonds. wikipedia.org This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the corresponding amine. youtube.com While less direct for the synthesis of the core phenoxyaniline structure, it can be a valuable tool for the synthesis of more complex analogues where the amine is part of a larger substituent.

Development of Novel and Sustainable Synthetic Protocols

Recent research in organic synthesis has focused on the development of more sustainable and environmentally friendly protocols. This includes the use of greener solvents, catalyst recycling, and energy-efficient reaction conditions. For the synthesis of phenoxyanilines, this translates to the development of catalyst systems that operate under milder conditions, the use of more abundant and less toxic metals (e.g., iron or nickel as alternatives to palladium), and the exploration of solvent-free reaction conditions or the use of water as a solvent. The development of one-pot procedures that combine multiple synthetic steps without the isolation of intermediates also contributes to a more sustainable process.

Exploration of Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of this compound and its analogues predominantly relies on cross-coupling reactions to form the key diaryl ether and C-N bonds. The efficiency and selectivity of these transformations are highly dependent on the chosen catalytic system. Research in this area focuses on optimizing reaction conditions by exploring various catalysts, ligands, and bases, primarily for Ullmann condensation and Buchwald-Hartwig amination reactions.

The Ullmann condensation, a copper-catalyzed reaction, is a traditional method for forming the C-O (ether) bond. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures (often over 210°C) and stoichiometric amounts of copper. wikipedia.org Modern methodologies have introduced soluble copper catalysts supported by various ligands, which allow for milder reaction conditions and broader substrate scope. wikipedia.orgmdpi.com For instance, the use of ligands like phenanthroline or acetylacetonate with a copper(I) source can facilitate the coupling of aryl halides with phenols at lower temperatures. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C-N bonds in aryl amines. wikipedia.orglibretexts.org The development of this reaction has seen several generations of catalyst systems, each offering improvements in scope and reaction conditions. wikipedia.org The choice of phosphine ligand is critical to the success of the coupling. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, have been shown to dramatically improve reaction efficiency, allowing for the coupling of a wide range of aryl halides and amines with lower catalyst loadings and at milder temperatures. youtube.com The selection of the base also plays a crucial role, with common choices including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs2CO3). organic-synthesis.com

Below are tables summarizing representative catalytic systems for the key bond-forming reactions.

Table 1: Comparison of Catalytic Systems for Ullmann-Type C-O Coupling

| Catalyst System | Aryl Halide | Phenol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI / Phenanthroline | 2-chloronitrobenzene | p-cresol | K2CO3 | NMP | 150 | High | wikipedia.org |

| CuCl / 1-Butylimidazole | 3-Bromoaniline | Phenol | K2CO3 | o-xylene | 140 | 90 | chemicalbook.com |

| CuFe2O4 nanoparticles | Substituted Aryl Halides | Substituted Phenols | Cs2CO3 | DMSO | 70 | Good to Excellent | mdpi.com |

Table 2: Evolution of Ligands in Buchwald-Hartwig C-N Coupling

| Ligand Generation | Ligand Example | Catalyst Precursor | Typical Substrates | Key Advantages | Reference |

| First Generation | P(o-tolyl)3 | Pd(dba)2 | Aryl bromides, secondary amines | Initial demonstration of Pd-catalyzed amination | libretexts.org |

| Second Generation | BINAP, DPPF | Pd(OAc)2 | Aryl iodides/triflates, primary amines | Improved reliability and scope for primary amines | wikipedia.org |

| Third Generation | XPhos, SPhos, BrettPhos | Pd2(dba)3 | Aryl chlorides, wide range of amines | High efficiency, low catalyst loading, mild conditions | youtube.com |

Continuous Flow Chemistry and Automation in Phenoxyaniline Synthesis

Modern synthetic chemistry is increasingly adopting continuous flow processes and automation to enhance efficiency, safety, and scalability. bohrium.comaurigeneservices.com These technologies offer significant advantages over traditional batch synthesis, particularly for the multi-step preparation of complex molecules like this compound.

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. aurigeneservices.com This approach provides superior control over reaction parameters such as temperature, pressure, and mixing due to the high surface-area-to-volume ratio in the reactors. bohrium.com For the synthesis of phenoxyanilines, which often involves highly exothermic reactions or the use of hazardous reagents, flow chemistry can significantly improve safety by minimizing the volume of reactive material at any given time and allowing for rapid heat dissipation. azolifesciences.comrsc.org

Automation plays a crucial role in modernizing synthetic processes. oxfordglobal.com Automated synthesis platforms can perform high-throughput screening of reaction conditions, enabling the rapid optimization of catalytic systems for reactions like the Buchwald-Hartwig amination or Ullmann condensation. researchgate.net By systematically varying catalysts, ligands, bases, solvents, and temperatures, an automated system can quickly identify the optimal conditions for the synthesis of a specific phenoxyaniline derivative, a task that would be time-consuming and labor-intensive if performed manually. nih.gov Furthermore, automation enhances the precision and reproducibility of chemical reactions, which is critical in pharmaceutical manufacturing. oxfordglobal.com The integration of in-line analytical tools, such as spectroscopy and chromatography, allows for real-time monitoring and control of the reaction, ensuring consistent product quality. azolifesciences.com

Table 3: Advantages of Continuous Flow Chemistry in Synthesis

| Feature | Advantage | Relevance to Phenoxyaniline Synthesis | Reference |

| Enhanced Heat Transfer | Improved temperature control, ability to safely run highly exothermic reactions. | Better management of exothermic nitration or coupling reactions. | bohrium.comazolifesciences.com |

| Precise Control | Accurate control over residence time, stoichiometry, and mixing. | Leads to higher selectivity and reduced byproduct formation in coupling reactions. | aurigeneservices.com |

| Increased Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. | Safer handling of reagents like nitroaromatics and organometallic catalysts. | azolifesciences.comrsc.org |

| Scalability | Production can be increased by running the system for longer periods, avoiding the challenges of scaling up batch reactors. | Facilitates easier transition from laboratory-scale synthesis to industrial production. | aurigeneservices.com |

| Automation & Integration | Enables multi-step, "telescoped" syntheses and integration of real-time analytics and purification. | Streamlines the synthesis of this compound from starting materials in a single, continuous process. | nih.govoxfordglobal.com |

Elucidation of Chemical Reactivity and Transformation Pathways of 5 Methyl 2 4 Methylphenoxy Aniline

Mechanistic Investigations of Electrophilic and Nucleophilic Aromatic Substitution on the Anilino and Phenoxy Moieties

The reactivity of 5-Methyl-2-(4-methylphenoxy)aniline in aromatic substitution reactions is complex, owing to the presence of two distinct aromatic rings with different activating groups.

Electrophilic Aromatic Substitution (SEAr):

The aniline (B41778) moiety is highly activated towards electrophilic attack due to the strong electron-donating nature of the amino group (-NH₂). allen.inbyjus.com This group directs incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org In this compound, the positions ortho and para to the amino group are C4, C6, and the already substituted C2. The methyl group at C5 is also an activating, ortho/para-directing group. libretexts.org The phenoxy ring is activated by the ether oxygen and the para-methyl group, both of which are ortho, para-directing.

Anilino Ring: The -NH₂ group is a powerful activating group, making the anilino ring significantly more nucleophilic than the phenoxy ring. allen.inchemistrysteps.com Electrophilic substitution will preferentially occur on this ring. The directing effects of the -NH₂ (ortho, para) and the C5-methyl group (ortho, para) are reinforcing, strongly favoring substitution at the C4 and C6 positions. However, the bulky 4-methylphenoxy group at the C2 position may sterically hinder attack at the C6 position to some extent.

Phenoxy Ring: The ether oxygen and the C4'-methyl group activate this ring, directing substitution to the positions ortho to the ether linkage (C2' and C6') and ortho to the methyl group (C3' and C5').

Challenges in SEAr: Direct electrophilic substitution on anilines can be problematic. For instance, nitration with strong acids can lead to the formation of a meta-directing anilinium ion or even oxidative decomposition. libretexts.orgchemistrysteps.com To control the reaction and achieve selective substitution, the amino group is often protected, for example, by acetylation. This attenuates the activating effect and allows for more controlled reactions. libretexts.org Similarly, Friedel-Crafts reactions are generally not successful with anilines as they form complexes with the Lewis acid catalyst. byjus.com

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on either ring of this compound is generally difficult as the rings are electron-rich and lack strong electron-withdrawing groups necessary to stabilize the Meisenheimer complex intermediate. youtube.comnih.gov SNAr reactions typically require the presence of potent electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halogen). youtube.commsu.edu

However, under forcing conditions, such as high temperatures and pressures with strong nucleophiles, substitution might be induced. For instance, the Dow process for phenol (B47542) production from chlorobenzene (B131634) demonstrates that such reactions are possible under extreme conditions. msu.edu The synthesis of substituted diphenyl ethers can sometimes be achieved through the self-condensation of nitrobenzenes with strong electron-withdrawing groups in the presence of alkali nitrite (B80452) and carbonate, proceeding through a possible SNAr mechanism. sioc-journal.cn

Oxidative Transformations and Characterization of Novel Products

The aniline and methyl functionalities render this compound susceptible to oxidative transformations, leading to a variety of products.

Anilines can be oxidized to a range of products, including quinones. The specific outcome depends on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) and chromium trioxide are commonly used for such transformations. The oxidation of anilines can proceed through the formation of intermediate N-phenylhydroxylamines and nitroso compounds, which can further react to form colored dimeric species like azoxybenzenes, azobenzenes, and anilino-p-benzoquinones. The oxidative coupling of anilines can also lead to the formation of azo compounds. nih.govrsc.org

In the case of this compound, oxidation could potentially lead to the formation of a quinone-imine or related structures, although the substitution pattern may influence the stability and ease of formation of such products. The methyl groups themselves are also susceptible to oxidation, potentially yielding carboxylic acids or undergoing oxidative coupling. For instance, the oxidative coupling of toluene (B28343) derivatives using peroxodisulfate can produce diarylethanes like 1,2-diphenylethane (B90400) (DPE). google.com

The oxidation of amines can proceed through radical mechanisms. nih.gov The reaction of anilines with radicals, such as the hydroxyl radical (OH•), is a significant process in atmospheric chemistry. mdpi.comresearchgate.net These reactions can involve either hydrogen abstraction from the amino group or the methyl group, or radical addition to the aromatic ring. nih.govnih.gov

For 4-methylaniline, a closely related compound, studies have shown that the reaction with OH radicals leads to the formation of various products through both abstraction and addition pathways. mdpi.com The primary product is often the N-centered radical (C₆H₅NH•) formed by H-abstraction from the -NH₂ group. nih.govmdpi.com This N-centered radical is a key intermediate that can undergo further reactions. nih.gov Similarly, H-abstraction from the methyl group can also occur. The resulting radicals can be involved in polymerization or coupling reactions.

Reductive Processes Leading to Modified Amine Derivatives

Reduction reactions of this compound or its derivatives primarily target any reducible functional groups that might be introduced, such as nitro groups. If a nitro group were introduced onto one of the aromatic rings via a controlled nitration (e.g., after protection of the amine), it could be subsequently reduced to an amino group. Common reagents for nitro group reduction include metals like zinc, tin, or iron in acidic media, or catalytic hydrogenation (e.g., H₂/Pd-C). chemistrysteps.commsu.edu This provides a synthetic route to diamino-substituted diphenyl ethers.

Reductive amination, or reductive alkylation, is a powerful method for forming C-N bonds. organic-chemistry.orgrsc.org While this compound is already an amine, this methodology can be applied to introduce further alkyl substituents onto the nitrogen atom. The reaction involves the initial formation of an imine or enamine by reacting the aniline with an aldehyde or ketone, followed by reduction. organic-chemistry.org A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄) and various silanes. organic-chemistry.orgresearchgate.netunimi.it Catalytic systems, often involving transition metals like iridium or ruthenium, can also facilitate these transformations. organic-chemistry.org

Reactions Involving the Primary Amine Functional Group (e.g., acylation, alkylation, Schiff base formation)

The primary amine group of this compound is a key site of reactivity, readily undergoing several classical amine reactions.

Acylation: The amine reacts with acylating agents like acid chlorides or anhydrides to form amides. A common example is acetylation with acetic anhydride. libretexts.org This reaction is often used to protect the amino group and moderate its activating effect in electrophilic aromatic substitution. libretexts.org

Alkylation: Direct alkylation of the primary amine with alkyl halides can occur but is often difficult to control, leading to mixtures of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). Reductive amination offers a more controlled method for mono-alkylation. organic-chemistry.orgrsc.org

Schiff Base Formation: Primary amines, including anilines, react with aldehydes and ketones via a condensation reaction to form imines, commonly known as Schiff bases. derpharmachemica.cominternationaljournalcorner.comnanobioletters.com This reaction is typically reversible and often catalyzed by acid or base. The resulting C=N double bond in the Schiff base provides a site for further chemical transformations.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not widely available in the public domain. However, general principles and data from related compounds can provide valuable insights.

Kinetics of Electrophilic Substitution: The rate of electrophilic substitution is strongly influenced by the nature of the substituents on the aromatic ring. libretexts.org The powerful electron-donating -NH₂ group makes the aniline ring highly reactive, leading to fast reaction rates. allen.in Kinetic studies on the nitration of substituted benzenes show a wide range of relative reactivities depending on the substituent. libretexts.org For example, an -OH group can make the ring 1000 times more reactive than benzene. libretexts.org

Kinetics of Nucleophilic Substitution: The kinetics of SNAr reactions have been studied for various substituted anilines and haloarenes. For the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with substituted anilines, the nucleophilic attack is the rate-limiting step. researchgate.net The rate of these reactions is highly dependent on the electronic nature of the substituents on both the aniline and the electrophilic aryl ring. researchgate.net

Kinetics of Radical Reactions: The kinetics of the reaction of 4-methylaniline with OH radicals have been computationally studied. The total rate coefficient has been determined over a range of temperatures, indicating a complex reaction with multiple competing pathways (addition vs. abstraction). mdpi.comresearchgate.net

Thermodynamics: The thermodynamic stability of intermediates plays a crucial role in determining the reaction pathway. In electrophilic substitution, the stability of the cationic intermediate (arenium ion or σ-complex) dictates the orientation of substitution. wikipedia.orglibretexts.org For anilines, the nitrogen atom can donate electron density through resonance, which greatly stabilizes the ortho and para intermediates. wikipedia.org

Interactive Data Table: Reactivity Summary

| Reaction Type | Moiety | Reagents/Conditions | Key Products | Notes |

| Electrophilic Substitution | Anilino Ring | HNO₃/H₂SO₄, Halogens, etc. | Substituted anilines | Highly activated; ortho/para directing. Protection of amine often required. libretexts.orgchemistrysteps.com |

| Oxidation | Whole Molecule | KMnO₄, CrO₃, Peroxides | Quinones, Azo compounds | Can lead to complex mixtures and polymerization. nih.gov |

| Reduction of Derivatives | Nitro-substituted derivatives | Zn/HCl, H₂/Pd-C | Amino derivatives | Common for converting nitro groups to amines. chemistrysteps.commsu.edu |

| Acylation | Amino Group | Acyl chlorides, Anhydrides | Amides | Used for protection and to moderate reactivity. libretexts.org |

| Schiff Base Formation | Amino Group | Aldehydes, Ketones | Imines | Reversible condensation reaction. derpharmachemica.comnanobioletters.com |

Application of 5 Methyl 2 4 Methylphenoxy Aniline As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Architectures

The reactivity of the aniline (B41778) moiety is central to the utility of 5-Methyl-2-(4-methylphenoxy)aniline as a precursor for elaborate organic structures. This functionality allows it to participate in a variety of classical and modern cyclization and condensation reactions to form fused ring systems.

The primary amine of this compound serves as a key handle for building various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials.

Quinoline Derivatives: Quinolines, a class of bicyclic heteroaromatics, can be synthesized through several methods that utilize an aniline as a key starting material. This compound is a suitable substrate for these reactions, which would lead to quinolines bearing its bulky substituted phenoxy side chain. Classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses all provide potential pathways to novel quinoline architectures from this precursor. For instance, the Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, a reaction readily applicable to derivatives of the title aniline.

| Quinoline Synthesis | Reactants with this compound | General Product |

| Skraup Synthesis | Glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Substituted Quinoline |

| Doebner-von Miller | α,β-Unsaturated carbonyl compound | Substituted Quinoline |

| Friedländer Synthesis | Aldehyde or ketone with an α-methylene group | 2,3-Disubstituted Quinoline |

| Pfitzinger Reaction | Isatin, base, carbonyl compound | Quinoline-4-carboxylic acid derivative |

Benzimidazole Derivatives: The synthesis of benzimidazoles typically requires an ortho-phenylenediamine (a benzene ring with two adjacent amino groups) for condensation with aldehydes or carboxylic acids. While this compound is not an ortho-phenylenediamine, it can be converted into a suitable precursor. A standard synthetic route would involve the nitration of the aniline ortho to the existing amino group, followed by the chemical reduction of the newly introduced nitro group to yield a 1,2-diamine. This diamine intermediate could then undergo cyclocondensation with various reagents to form the benzimidazole ring system.

Thiazole Derivatives: Thiazoles can be synthesized using the famed Hantzsch thiazole synthesis. In a potential application, this compound can be acylated and then treated with a thionating agent (like Lawesson's reagent) to form the corresponding thioamide. This thioamide intermediate can then react with an α-haloketone, leading to the formation of a highly substituted thiazole derivative. This multi-step process leverages the aniline's reactivity to construct the necessary precursor for the key cyclization step.

Beyond the common heterocycles, the aniline functionality is instrumental in building larger, polycyclic aromatic systems. These reactions often involve intramolecular cyclizations or multi-step condensation sequences.

Acridines: Acridine synthesis can be achieved through methods like the Ullmann condensation, followed by cyclization. rsc.org In this approach, this compound could be condensed with a 2-halobenzoic acid (such as 2-bromobenzoic acid) to form a 2-arylamino benzoic acid intermediate. rsc.org Subsequent acid-catalyzed cyclization of this intermediate would yield a substituted acridone, which can be further reduced to the corresponding acridine. rsc.orgnih.gov

Phenazines: The Wohl-Aue reaction provides a direct method for synthesizing phenazines by reacting an aniline with a nitrobenzene. wikipedia.org Therefore, this compound could react with a substituted nitrobenzene under basic conditions to yield an unsymmetrically substituted phenazine. wikipedia.org Alternatively, the ortho-diamine precursor proposed for benzimidazole synthesis could be oxidized, for example with ferric chloride, to induce cyclization and form a phenazine derivative. wikipedia.org

Carbazoles: Palladium-catalyzed methods offer an efficient route to carbazoles. A tandem reaction involving an intermolecular amination followed by an intramolecular direct arylation can construct the carbazole core. organic-chemistry.org In this strategy, this compound could be coupled with a 1,2-dihaloarene in a one-pot synthesis to produce a highly substituted carbazole. organic-chemistry.org

Role in Advanced Organic Synthesis as a Building Block

This compound is a valuable building block due to the array of chemical transformations its functional groups can undergo. researchgate.netwisdomlib.org The primary amine can be readily converted into many other functionalities, while the aromatic rings can be further substituted, allowing for the synthesis of a diverse library of compounds from a single starting material.

| Reaction Type | Reagent(s) | Resulting Functional Group/Product |

| Diazotization | NaNO₂, HCl | Diazonium Salt |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) on Diazonium Salt | Aryl Halide, Aryl Nitrile |

| Schiemann Reaction | HBF₄ on Diazonium Salt | Aryl Fluoride |

| Acylation | Acyl Chloride, Anhydride | Amide |

| N-Alkylation | Alkyl Halide, Base | Secondary or Tertiary Amine |

| Electrophilic Aromatic Sub. | HNO₃/H₂SO₄, Br₂ | Nitration or Bromination on aromatic rings |

This versatility allows chemists to strategically modify the molecule for applications in drug discovery, agrochemicals, and materials science.

Contribution to Materials Science and Dye Chemistry

Aniline and its derivatives have historically been at the forefront of dye chemistry and continue to be important in materials science. jchemrev.com

Dye Chemistry: Aromatic amines are fundamental precursors to azo dyes, which constitute a major class of synthetic colorants. wikipedia.orgnih.gov The synthesis involves a two-step process: diazotization of the primary aromatic amine, followed by coupling with an electron-rich partner such as a phenol (B47542) or another aniline. jchemrev.comjchemrev.com this compound can be readily diazotized using sodium nitrite (B80452) and a mineral acid to form a stable diazonium salt. This salt can then be coupled with various aromatic compounds to produce a range of azo dyes. The final color of the dye would be influenced by the electronic properties of the coupling partner and the steric bulk of the 5-methyl-2-(4-methylphenoxy)phenyl group, which can affect the planarity and conjugation of the dye molecule. jchemrev.comarabjchem.org

Materials Science: Polyaniline is one of the most studied conducting polymers due to its straightforward synthesis and tunable properties. Substituted anilines can also be polymerized to create functional polymers with tailored characteristics. rsc.orgnih.govresearchgate.net Oxidative polymerization of this compound would be expected to yield a substituted polyaniline. The presence of the bulky and flexible 4-methylphenoxy group on the polymer backbone would likely increase its solubility in common organic solvents compared to the parent polyaniline, which is notoriously difficult to process. rsc.org This improved solubility could facilitate the creation of thin films for applications in sensors or electronic devices. nih.govnih.gov

Derivatization for Chemical Probes and Ligand Design

The diphenyl ether scaffold is present in numerous biologically active molecules, making this compound an attractive starting point for designing molecules that can interact with biological systems or metal ions. nih.govacs.orggoogle.com

Chemical Probes: Chemical probes are molecules used to study biological processes. The aniline group can be derivatized to attach fluorophores, affinity tags, or reactive functional groups for covalent labeling of proteins. For instance, acylation of the amine with a molecule containing a terminal alkyne or an electrophilic warhead (like a chloroacetamide) could transform it into a probe for activity-based protein profiling or target identification studies. escholarship.org

Future Research Directions and Emerging Trends in Phenoxyaniline Chemistry

Development of Sustainable and Environmentally Benign Synthetic Pathways

The chemical industry's increasing focus on green chemistry is steering the development of synthetic routes for phenoxyanilines that are both efficient and environmentally responsible. Future research will prioritize the reduction of hazardous waste, the use of renewable resources, and the adoption of milder reaction conditions.

One promising avenue is the expanded use of biocatalysis . Enzymes such as nitroreductases are being explored for the reduction of nitroaromatic compounds to their corresponding anilines, a key step in many phenoxyaniline (B8288346) syntheses. acs.org This bio-based approach offers high selectivity and can often be performed in aqueous media under mild conditions, significantly reducing the reliance on heavy metal catalysts and harsh reagents. acs.org The immobilization of these enzymes on solid supports is a key area of development, enabling their reuse and integration into continuous flow reactors for scalable and sustainable production. mdpi.com Research into engineering enzymes like imine reductases (IREDs) and amine dehydrogenases will further broaden the scope of biocatalytic C-N bond formation, a fundamental transformation in phenoxyaniline synthesis. mdpi.comnih.gov

Photoredox catalysis is another rapidly emerging area that offers a green alternative to traditional synthetic methods. youtube.comyoutube.com By harnessing the energy of visible light, photoredox catalysts can facilitate a wide range of chemical transformations, including C-N and C-O cross-coupling reactions, under exceptionally mild conditions. sigmaaldrich.com Organic photoredox catalysts, such as those based on phenoxazine, are particularly attractive due to their reduced cost and greater sustainability compared to their noble metal counterparts. nih.gov Future work will likely focus on designing new organic photosensitizers with tailored photophysical properties to expand the reaction scope and improve efficiency for the synthesis of complex phenoxyanilines.

The development of novel catalytic systems using earth-abundant metals and the use of greener solvents are also critical research directions. For instance, copper-catalyzed C-N coupling reactions in solvents like dimethyl sulfoxide (B87167) (DMSO) provide an alternative to palladium-catalyzed methods. chemicalbook.com Furthermore, the exploration of catalytic systems supported on materials like TiO2-SiO2 can lead to more sustainable and reusable options for key synthetic steps. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond making existing synthetic routes greener, a significant thrust of future research lies in discovering fundamentally new ways to construct and functionalize the phenoxyaniline core. This involves exploring novel reactivity patterns and harnessing unexpected chemical transformations.

Researchers are increasingly investigating C-H activation strategies to directly functionalize the aromatic rings of phenoxyanilines. This atom-economical approach avoids the need for pre-functionalized starting materials, streamlining synthetic sequences. While not yet widely reported for phenoxyanilines specifically, the principles are well-established for other aromatic systems and represent a major frontier.

The discovery of unexpected cyclization reactions and rearrangements also holds immense potential for creating novel molecular architectures based on the phenoxyaniline scaffold. For example, studies on the photoreactivity of tetrazoles with primary amines have led to the serendipitous discovery of new 1,2,4-triazole (B32235) cyclization products under mild conditions. nih.govacs.org Such discoveries highlight the importance of exploring unconventional reaction conditions and substrate combinations. Similarly, the unprecedented reactivity of nitrones with carbon disulfide to form thioamides points towards the potential for discovering new transformations by exploring previously unexamined reaction partners. acs.org The investigation of Smiles rearrangements under base-mediated, metal-free conditions for C-N bond formation also presents an avenue for novel synthetic design. acs.org

Future research will likely involve the systematic exploration of the reactivity of phenoxyaniline derivatives under various catalytic conditions, including photoredox and electrochemical methods, to uncover novel bond-forming strategies and skeletal rearrangements.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemists design and execute synthetic routes. arxiv.org These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy, saving significant time and resources in the laboratory.

For phenoxyaniline synthesis, ML models are being developed to predict the regioselectivity of electrophilic aromatic substitutions , a critical aspect of functionalizing the aromatic rings. rsc.orgchemrxiv.orgnih.govresearchgate.net Models like RegioML, which use quantum chemical descriptors, can predict the most likely site of reaction on a complex aromatic molecule, guiding the choice of reagents and conditions. rsc.orgchemrxiv.org This is particularly valuable for substituted phenoxyanilines where multiple reaction sites are possible.

The table below illustrates the performance of some machine learning models in predicting chemical reaction outcomes, highlighting the potential for their application in phenoxyaniline chemistry.

| Model/Method | Application | Reported Accuracy/Success Rate | Reference(s) |

| RegioML | Predicting regioselectivity of EAS reactions | 90-93% accuracy | rsc.orgchemrxiv.org |

| RegioSQM20 | Predicting regioselectivity of EAS reactions | ~92.7% success rate | nih.gov |

| WLN (Struble et al.) | Predicting regioselectivity of EAS reactions | 85.0-95.7% success rate | nih.gov |

| IBM RXN | General reactivity prediction | 76.3-85.0% accuracy | nih.gov |

Advanced Computational Design for Targeted Chemical Synthesis

Beyond predicting reaction outcomes, computational chemistry is playing an increasingly important role in the a priori design of phenoxyaniline derivatives with specific, desired properties. This involves the use of advanced modeling and simulation techniques to guide synthetic efforts towards molecules with enhanced biological activity or material properties.

Quantum chemical calculations are being employed to elucidate reaction mechanisms and predict the feasibility of proposed synthetic steps. nih.govrsc.orgresearchgate.netnih.govresearchgate.net By calculating the energies of transition states and intermediates, researchers can gain a deeper understanding of a reaction and rationally design catalysts or substrates to improve yield and selectivity. nih.gov This predictive power can help to avoid costly and time-consuming trial-and-error experimentation. nih.govrsc.org

For applications in drug discovery, in silico screening of virtual libraries of phenoxyaniline derivatives is a powerful tool. tandfonline.comresearchgate.net Using techniques like molecular docking, scientists can predict how well different phenoxyaniline-based molecules will bind to a specific biological target, such as a protein or enzyme. nih.gov This allows for the prioritization of the most promising candidates for synthesis and biological testing. nih.govmdpi.comnih.gov Structure-activity relationship (SAR) studies, aided by computational methods, can further refine the design of potent and selective bioactive molecules. nih.gov

The table below summarizes some computational approaches and their applications in the design and synthesis of new molecules.

| Computational Approach | Application | Key Benefits | Reference(s) |

| Quantum Chemical Calculations | Elucidating reaction mechanisms, predicting reaction pathways and catalyst design. | Provides mechanistic insights, reduces experimental effort, enables rational design. | nih.govrsc.orgresearchgate.net |

| Molecular Docking | Predicting binding affinity of molecules to biological targets. | Prioritizes compounds for synthesis, accelerates drug discovery. | tandfonline.comnih.gov |

| In Silico ADMET Prediction | Predicting absorption, distribution, metabolism, excretion, and toxicity. | Identifies potential liabilities early in the drug discovery process. | researchgate.net |

| Phenotypic Screening Simulation | Predicting cellular activities of compounds. | Helps in functional annotation of chemical libraries. | mdpi.com |

By embracing these future research directions, the field of phenoxyaniline chemistry is set to unlock a wealth of new molecules with diverse applications, all while adhering to the principles of modern, sustainable, and efficient chemical synthesis.

Q & A

Q. What are the optimized synthetic routes for 5-Methyl-2-(4-methylphenoxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of substituted anilines like this compound typically involves multi-step pathways. For example, a nitro-reduction strategy (as seen in analogous compounds) can be employed, starting from a nitrated precursor followed by catalytic hydrogenation (10% Pd/C, H₂, 2 days, 90% yield) . Alternatively, nucleophilic aromatic substitution (SNAr) using 4-methylphenol and a halogenated aniline derivative under basic conditions (e.g., NaHCO₃) may be feasible.

- Key Considerations :

- Protection of the amine group during nitration or electrophilic substitution to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates for SNAr.

- Data Table : Comparison of Synthetic Routes

| Route | Starting Material | Key Step | Yield | Reference |

|---|---|---|---|---|

| Nitro-reduction | 5-Nitro-2-(4-methylphenoxy)toluene | H₂/Pd-C reduction | 85–90% | |

| SNAr | 2-Chloro-5-methylaniline + 4-methylphenol | NaHCO₃/THF, 80°C | 70–75% |

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodological Answer : Structural validation requires a combination of:

- X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL-2018 for high-resolution data). Key parameters: R-factor < 5%, wR₂ < 10% .

- Spectroscopic methods :

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., para-substituted phenoxy groups show distinct aromatic splitting).

- FT-IR : Amine N-H stretches (~3400 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) .

- Example Workflow :

"Crystallize the compound in ethyl acetate/hexane. Collect XRD data, refine with SHELXL, and cross-validate with NMR/IR."

Advanced Research Questions

Q. How do contradictory data in spectroscopic characterization impact structural validation, and how can they be resolved?

- Methodological Answer : Discrepancies between XRD and NMR data (e.g., unexpected dihedral angles or split peaks) often arise from:

- Dynamic effects : Conformational flexibility in solution vs. solid state.

- Crystal packing forces : Distortions in XRD structures not observed in solution.

- Resolution :

Perform variable-temperature NMR to assess rotational barriers.

Use DFT calculations (e.g., Gaussian09) to model energetically favorable conformers .

- Case Study :

"In 5-Methyl-2-(2-phenylethoxy)aniline, XRD showed a 45° dihedral angle between rings, while NMR suggested free rotation. DFT confirmed a low-energy barrier (<5 kcal/mol), explaining the discrepancy."

Q. What advanced oxidation processes (AOPs) are effective for degrading this compound in wastewater, and how do reaction mechanisms vary?

- Methodological Answer : AOPs like Fenton’s reagent (Fe²⁺/H₂O₂) and UV/TiO₂ are effective for aniline derivatives. Key factors:

- pH dependence : Fenton’s works best at pH 3–4; UV/TiO₂ requires neutral conditions.

- Degradation intermediates : Use LC-MS to identify hydroxylated or ring-opening products.

- Data Table : Efficiency of AOPs (Based on Aniline Analogues)

| AOP | Conditions | Degradation Efficiency | Half-Life | Reference |

|---|---|---|---|---|

| Fenton’s | 0.1 mM Fe²⁺, 10 mM H₂O₂, pH 3 | 95% in 60 min | 12 min | |

| UV/TiO₂ | 1 g/L TiO₂, 254 nm UV | 85% in 120 min | 45 min |

Q. How does the compound’s lipophilicity (logP) influence its pharmacokinetic properties in medicinal chemistry applications?

- Methodological Answer :

- Determination : Calculate logP via HPLC (C18 column, isocratic elution with MeOH/H₂O).

- Impact : Higher logP (>3) enhances membrane permeability but may reduce solubility.

- Optimization Strategies :

- Introduce polar groups (e.g., -OH, -SO₃H) without disrupting the pharmacophore.

- Use molecular docking (AutoDock Vina) to balance lipophilicity and target binding .

- Case Study :

"5-Methyl-2-(2-phenylethoxy)aniline (logP = 2.8) showed moderate blood-brain barrier penetration in rodent models, making it viable for CNS drug development."

Safety and Regulatory Considerations

Q. What are the occupational exposure limits (OELs) for this compound, and how should handling protocols be designed?

- Methodological Answer :

- OELs : While specific data are limited, analogues like aniline have OELs of 2 ppm (8-hr TWA). Assume stricter limits (e.g., 0.5 ppm) due to potential carcinogenicity .

- Protocols :

Use fume hoods and PPE (nitrile gloves, lab coats).

Monitor air quality with PID detectors .

Store in amber glass under nitrogen to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.